2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine is a complex organic compound This compound is notable for its intricate structure and its applications in various fields, including dye manufacturing and scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific conditions:
Diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This step involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling with Resorcinol: The diazonium salt is then reacted with resorcinol in an alkaline medium to form the first azo linkage.
Diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid: Similar to the first step, this compound is diazotized using nitrous acid.
Coupling with the Intermediate: The resulting diazonium salt is coupled with the intermediate formed in the second step.
Diazotization of 4-nitrobenzenamine: This compound undergoes diazotization to form the final diazonium salt.
Final Coupling: The final diazonium salt is coupled with the intermediate from the previous step to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the optimal conditions for each reaction step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Sulfonation typically requires sulfuric acid, while desulfonation can be achieved using sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes for textiles, paper, and leather.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in electron transfer reactions. These reactions can alter the electronic properties of the compound, making it useful in various applications. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol: Similar in structure but lacks the additional diazotized components.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: A simpler compound used in similar applications but with fewer functional groups.
Uniqueness
The uniqueness of this compound lies in its multiple azo linkages and the presence of various functional groups, which confer a wide range of chemical reactivity and applications. Its complex structure allows for specific interactions in both chemical and biological systems, making it a versatile tool in research and industry.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
90432-06-7 |
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Molecular Formula |
C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2 C34H33N5O14S3 |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
5-amino-2-anilinobenzenesulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;benzene-1,3-diol;4-nitroaniline |
InChI |
InChI=1S/C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5/h1-8,14H,13H2,(H,15,16,17);1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-4H,7H2;1-4,7-8H |
InChI Key |
LKCOTFLKXFGDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Origin of Product |
United States |
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